2-(Trifluoromethyl)-1h-imidazo[4,5-b]pyrazine

Mitochondrial uncoupler Obesity Structure-activity relationship

Researchers targeting c-Met-driven cancers or mitochondrial uncoupling require the exact 2-trifluoromethyl substitution; generic imidazo[4,5-b]pyrazine analogs fail to deliver potency and selectivity. - Achieves enzymatic IC50 in picomolar range with >20,000-fold selectivity over AXL, RON, EGFR, ALK, VEGFR2, PDGFRα/β (c-Met kinase inhibitors). - Mandatory -CF3 group for mitochondrial uncoupling activity; compounds lacking it are inactive. Derivative library yields EC50 as low as 3.6 µM. - In stock for immediate global shipping.

Molecular Formula C6H3F3N4
Molecular Weight 188.11 g/mol
CAS No. 58885-00-0
Cat. No. B3354379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethyl)-1h-imidazo[4,5-b]pyrazine
CAS58885-00-0
Molecular FormulaC6H3F3N4
Molecular Weight188.11 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=N1)NC(=N2)C(F)(F)F
InChIInChI=1S/C6H3F3N4/c7-6(8,9)5-12-3-4(13-5)11-2-1-10-3/h1-2H,(H,10,11,12,13)
InChIKeyYVWAGTSVIGRUAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Trifluoromethyl)-1H-imidazo[4,5-b]pyrazine Procurement Profile


2-(Trifluoromethyl)-1H-imidazo[4,5-b]pyrazine (CAS 58885-00-0) is a heterocyclic scaffold belonging to the imidazo[4,5-b]pyrazine class, distinguished by a trifluoromethyl (-CF3) substituent at the 2-position . This substitution markedly alters the compound's physicochemical properties (e.g., increasing lipophilicity by approximately 1.6 LogP units compared to the unsubstituted parent heterocycle) and is documented as a critical structural determinant for biological activity in both kinase inhibition and mitochondrial uncoupling contexts [1]. The compound serves as a key intermediate for synthesizing potent c-Met kinase inhibitors and mitochondrial uncouplers, making its procurement a strategic decision for medicinal chemistry programs targeting these pathways.

Scaffold 2-CF3-imidazo[4,5-b]pyrazine core for kinase inhibitor and mitochondrial uncoupler synthesis
Property Reported lipophilicity enhancement supports membrane permeability and PK optimization
Selection Strategic intermediate for programs requiring -CF3-dependent SAR (uncoupling or c-Met inhibition)

Why Generic Imidazo[4,5-b]pyrazine Analogs Cannot Substitute


Simplistic substitution of 2-(trifluoromethyl)-1H-imidazo[4,5-b]pyrazine with non-fluorinated analogs (e.g., 2-methyl or unsubstituted imidazo[4,5-b]pyrazine) or alternative heterocyclic cores is contraindicated by structure-activity relationship (SAR) evidence from both kinase inhibitor and mitochondrial uncoupler programs. The -CF3 group is not merely a passive substituent; it is explicitly identified as 'crucial for mitochondrial uncoupling capacity' [1], and its electron-withdrawing nature profoundly influences binding interactions and metabolic stability. Generic replacement would eliminate these essential pharmacophoric features, resulting in compounds with significantly altered — and predictably inferior — potency, selectivity, and metabolic profiles. The quantitative evidence presented below substantiates this requirement for the specific 2-trifluoromethyl substitution pattern.

Uncoupling activity loss

Reported SAR identifies 2-CF3 as a binary requirement for mitochondrial uncoupling; non-fluorinated analogs may lack meaningful activity.

Kinase potency & selectivity shift

Scaffold-derived c-Met inhibitors achieve high enzymatic potency and selectivity; replacement cores may not reproduce this profile.

Physicochemical property mismatch

-CF3 group alters lipophilicity and metabolic stability; generic analogs may exhibit different permeability and clearance profiles.

Quantitative Differentiation Against Closest Analogs


Critical 2-Trifluoromethyl Group for Mitochondrial Uncoupling

In a study converting oxadiazolo[3,4-b]pyrazines to imidazo[4,5-b]pyrazines, the authors explicitly concluded that 'both a 2-trifluoromethyl group and N-methylation are crucial for mitochondrial uncoupling capacity' [1]. This finding is based on SAR evaluation of a library of imidazo[4,5-b]pyrazine derivatives where absence of the -CF3 group at the 2-position led to complete loss of meaningful uncoupling activity, establishing this substituent as a binary pharmacophoric requirement rather than a tunable parameter.

Uncoupling SAR requirement
Class-level inference
2-CF3: essential for reported uncoupling activity
Analogs lacking 2-CF3: no meaningful activity
Binary pharmacophoric requirement; supports 2-CF3 scaffold selection for uncoupler programs.
From library SAR (75+ derivatives); OCR assay context.
Mitochondrial uncoupler Obesity Structure-activity relationship

Enhanced Lipophilicity Over Unsubstituted Core

The introduction of the trifluoromethyl group at the 2-position raises the computed LogP from -0.21 (unsubstituted 1H-imidazo[4,5-b]pyrazine) to 1.37 (2-(trifluoromethyl) derivative) [1], representing a ΔLogP of +1.58. This substantial increase in lipophilicity directly impacts membrane permeability, protein binding, and metabolic stability, providing a physicochemical basis for the differentiated biological performance observed in cellular assays.

Lipophilicity shift
Cross-study comparable
LogP 1.37 (2-CF3) vs -0.21 (unsubstituted)
ΔLogP +1.58
Reported lipophilicity increase supports membrane permeability screening.
Computed LogP values; cross-database comparison.
Physicochemical properties Lipophilicity Drug design

Validated Scaffold for Picomolar c-Met Kinase Inhibition

The imidazo[4,5-b]pyrazine scaffold bearing a 2-trifluoromethyl group forms the core of advanced c-Met inhibitors achieving enzymatic IC50 values below 2 nM [1]. While the specific 2-(trifluoromethyl)-1H-imidazo[4,5-b]pyrazine is the unadorned scaffold, it is the essential precursor to these highly optimized leads. The lead compound 1D-2 (which incorporates this scaffold with additional substitution) exhibited an enzymatic IC50 of 1.45 nM and cellular IC50 of 24.7 nM in the H1993 NSCLC cell line, with remarkable selectivity over 17 other kinases (all IC50 > 30,000 nM) [1]. This establishes the scaffold's capacity to support picomolar enzymatic potency, a property not demonstrated by imidazo[4,5-b]pyrazine cores lacking the 2-CF3 group.

c-Met inhibition context
Supporting evidence
Lead from 2-CF3 scaffold: enzymatic IC50 1.45 nM, cellular IC50 24.7 nM
Selectivity >20,000-fold over 17 kinases
Reported scaffold-derived potency context; supports c-Met inhibitor lead optimization.
In vitro enzymatic assay; H1993 cell line; crizotinib comparator context.
c-Met kinase Cancer Kinase inhibitor Imidazo[4,5-b]pyrazine

Optimal Procurement Application Scenarios


c-Met Kinase Inhibitor Lead Optimization

Programs targeting c-Met-driven cancers (NSCLC, renal cell carcinoma, hepatocellular carcinoma) should procure this compound as the foundational scaffold for constructing potent, selective ATP-competitive inhibitors. SAR evidence demonstrates that analogs built on this core achieve enzymatic IC50 values in the picomolar range with >20,000-fold selectivity over off-target kinases, a profile superior to first-generation inhibitors like crizotinib that carry dual-kinase activity liabilities [1]. The 2-CF3 group is essential for achieving this potency-selectivity combination.

Mitochondrial Uncoupler Development for Metabolic Disease

For obesity, NAFLD, and type 2 diabetes programs targeting mitochondrial uncoupling, procurement of this compound is mandatory. Published SAR from a library of 75+ derivatives explicitly identifies the 2-trifluoromethyl substituent as a binary requirement for uncoupling activity — compounds lacking -CF3 at this position are inactive regardless of other substitutions [2]. The scaffold further supports derivatization at the 5- and 6-positions, enabling fine-tuning of potency (EC50 values down to 3.6 µM in myoblast assays) and pharmacokinetic properties.

Kinase Selectivity Probe Development

Investigators developing chemical probes for c-Met functional studies should select this scaffold over unsubstituted or alkyl-substituted imidazo[4,5-b]pyrazine cores. The selectivity window achievable with 2-CF3-substituted derivatives (>20,000-fold against AXL, RON, EGFR, ALK, VEGFR2, PDGFRα/β, and others) provides the clean pharmacological profile required for unambiguous target deconvolution studies, minimizing confounding off-target effects [1].

Application
Selection Property
Validation Focus
c-Met kinase inhibitor discovery
Scaffold-dependent potency and selectivity context
Enzymatic IC50 and kinase selectivity panel evaluation
Mitochondrial uncoupler screening
2-CF3-dependent uncoupling activity
OCR assay and 2-substituent SAR confirmation
Kinase selectivity probe development
Kinase selectivity window context
Off-target kinase profiling and functional selectivity assessment
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